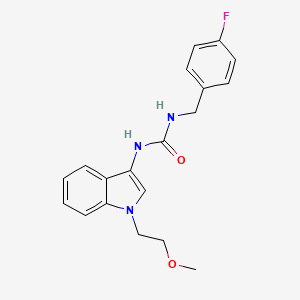

1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSENYPEWOKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.

Urea Formation: The final step involves the reaction of the indole derivative with the fluorobenzyl derivative in the presence of a urea-forming reagent, such as phosgene or carbonyldiimidazole, to form the desired urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea/Thiourea Derivatives

Key Observations:

Urea vs. Thiourea Core: The thiourea derivative () exhibits anti-HIV activity, likely due to enhanced hydrogen bonding and π-π stacking with viral enzymes . Urea derivatives (e.g., AG-10 series) may prioritize receptor antagonism over direct enzyme inhibition .

Substituent Effects :

- 4-Fluorobenzyl Group : Present in the target compound and AG-10/20, this group enhances binding affinity through hydrophobic and electronegative interactions. AG-10/20’s moderate activity suggests fluorinated benzyl groups are advantageous but require complementary substituents for optimization .

- Methoxyethyl Chain : The 2-methoxyethyl group in the target compound likely improves water solubility compared to AG-10/15’s benzodioxole group, which may confer rigidity but reduce metabolic stability .

Indole Modifications :

- Substitution at the indole N1 position (e.g., methoxyethyl vs. benzodioxole) alters steric and electronic profiles. Methoxyethyl’s flexibility may favor interactions with dynamic binding pockets, whereas bulkier groups (e.g., benzyl in ) could limit target access .

Biological Activity

1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features an indole moiety, which is associated with various pharmacological effects, and a urea functional group that enhances its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 303.36 g/mol. The presence of the fluorobenzyl and methoxyethyl substituents contributes to its unique chemical properties, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Key Biological Activities

- Anticancer Activity : Preliminary studies suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of human solid tumor cells, although specific IC50 values need further exploration.

- Antimicrobial Properties : The compound may possess antimicrobial activity, particularly against certain bacterial strains, although detailed studies are required to quantify this effect.

- Anti-inflammatory Effects : There is emerging evidence indicating potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. Comparison with similar compounds reveals that variations in substituents significantly affect biological activity:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Lacks fluorobenzyl | May exhibit different biological activity due to structural differences |

| 1-(1H-indol-3-yl)-3-(2-hydroxyphenethyl)urea | Contains hydroxy instead of methoxy group | Alters reactivity and solubility |

| 1-(1H-indol-3-yl)-3-(phenyl)urea | Simpler structure without additional substituents | Likely has reduced biological activity compared to more complex derivatives |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various urea derivatives, including those structurally similar to this compound:

- Anticancer Screening : In vitro assays showed that derivatives with indole structures had improved selectivity against cancer cell lines compared to traditional chemotherapeutics. For example, compounds with similar indole moieties demonstrated IC50 values in the low micromolar range against multiple cancer types .

- Antimicrobial Activity : A series of substituted urea derivatives were tested for their effectiveness against microbial pathogens. Some derivatives exhibited significant growth inhibition against resistant strains , indicating the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves three key steps:

Indole Core Formation : Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) to construct the 1-(2-methoxyethyl)-1H-indole moiety .

Substituent Introduction : Nucleophilic substitution (e.g., using 4-fluorobenzyl halides) to attach the fluorobenzyl group .

Urea Bond Formation : Reaction of an isocyanate intermediate with an amine, such as coupling via carbodiimide-mediated activation .

- Critical Parameters : Temperature (60–80°C for urea formation), solvent polarity (DMF or THF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this urea derivative?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent integration (e.g., fluorobenzyl protons at ~7.2–7.4 ppm, methoxyethyl protons at ~3.2–3.6 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion) .

- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding patterns in the urea moiety .

- IR Spectroscopy : To identify carbonyl stretches (~1640–1680 cm⁻¹ for urea C=O) .

Q. What are the known pharmacological targets or pathways associated with this compound based on its structural analogs?

- Methodological Answer : Structural analogs (e.g., sulfonylurea derivatives) show activity against kinases (e.g., EGFR), apoptosis regulators (Bcl-2), and antimicrobial targets (e.g., bacterial enzymes). Target identification involves:

- In Silico Docking : Using tools like AutoDock to predict binding to kinase ATP-binding pockets .

- Enzyme Inhibition Assays : Testing against purified enzymes (e.g., tyrosine kinases) with IC50 determination .

Q. What are the recommended storage conditions and stability profiles for this compound under various pH and temperature conditions?

- Methodological Answer :

- Storage : –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. Stability is maintained at neutral pH but decreases under acidic/basic conditions (pH < 3 or > 10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions) .

- Compound Purity : Use HPLC (>95% purity) and LC-MS to exclude impurities .

- Structural Confirmation : Re-characterize batches via NMR to rule out degradation .

- Meta-Analysis : Compare data from analogs (e.g., chlorobenzyl vs. fluorobenzyl derivatives) to identify substituent-specific trends .

Q. What computational approaches are suitable for predicting the binding affinity and selectivity of this compound towards potential enzyme targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : To model binding stability (e.g., GROMACS with CHARMM force fields) .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds between urea and kinase catalytic residues) .

- Free Energy Perturbation (FEP) : Quantify affinity changes for substituent modifications (e.g., methoxyethyl vs. ethoxyethyl) .

Q. How does the introduction of the 2-methoxyethyl group on the indole ring influence the compound's physicochemical properties and bioactivity?

- Methodological Answer :

- Physicochemical Effects : The methoxyethyl group increases hydrophilicity (logP reduction by ~0.5 units) and enhances solubility in polar solvents .

- Bioactivity Impact : Electron-donating methoxy groups may improve binding to hydrophobic enzyme pockets (e.g., observed in EGFR inhibitors) .

- Experimental Validation : Synthesize analogs (e.g., 2-ethoxyethyl variant) and compare IC50 values in kinase assays .

Q. What strategies can be employed to optimize the synthetic route for large-scale production while maintaining high enantiomeric purity?

- Methodological Answer :

- Continuous Flow Synthesis : Reduces reaction time and improves yield (e.g., using microreactors for indole formation) .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) for stereocontrol in urea bond formation .

- Process Analytical Technology (PAT) : In-line NMR/MS monitoring to detect impurities early .

Q. What in silico methods are recommended for predicting metabolic pathways and potential toxicity of this urea derivative?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., oxidation at the indole C-2 position) .

- Toxicity Profiling : ProTox-II for hepatotoxicity prediction based on structural alerts (e.g., urea derivatives’ renal toxicity risks) .

- Metabolite Identification : Combine molecular docking with MetaSite to predict Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.